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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dithiouracil, also known as 2,4(1H,3H)-Pyrimidinedithione or 2,4-Dimercaptopyrimidine, is a

sulfur-containing heterocyclic organic compound belonging to the pyrimidine family. Its

structure is analogous to the naturally occurring nucleobase uracil, with the two oxygen atoms

at positions 2 and 4 replaced by sulfur atoms. This thionation imparts unique physicochemical

properties and a distinct pharmacological profile, making it a molecule of significant interest in

medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, synthesis, and biological activities of dithiouracil, with a focus on

its mechanisms of action.

Chemical Structure and Identification
The chemical structure of dithiouracil is characterized by a six-membered pyrimidine ring with

two thione groups. Its systematic IUPAC name is 1H-pyrimidine-2,4-dithione.

Table 1: Chemical Identifiers for Dithiouracil
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Identifier Value

IUPAC Name 1H-pyrimidine-2,4-dithione[1]

Synonyms
2,4(1H,3H)-Pyrimidinedithione, 2,4-

Dimercaptopyrimidine, 2,4-Dithiopyrimidine[2]

CAS Number 2001-93-6[2]

PubChem CID 1712448[1]

Molecular Formula C₄H₄N₂S₂[2]

SMILES S=C1NC=CC(=S)N1

InChI
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,

(H2,5,6,7,8)

Physicochemical Properties
The physicochemical properties of dithiouracil are crucial for its handling, formulation, and

biological activity.

Table 2: Physicochemical Properties of Dithiouracil

Property Value Source

Molecular Weight 144.22 g/mol [2]

Melting Point 279-281 °C (decomposes) Sigma-Aldrich

Appearance Crystalline solid General Knowledge

Solubility
Soluble in aqueous alkaline

solutions.
General Knowledge

pKa Data not readily available

LogP Data not readily available

Synthesis and Purification
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Dithiouracil can be synthesized via a cyclocondensation reaction, a variant of the Biginelli

reaction, which is a common method for preparing pyrimidine derivatives.

Experimental Protocol: Synthesis of 2,4-Dithiouracil
This protocol is adapted from established methods for the synthesis of thiouracil derivatives.

Materials:

Thiourea

Ethyl acetoacetate (or another suitable β-keto ester)

Sodium methoxide or another strong base

Methanol or Ethanol

Glacial acetic acid

Activated carbon

Procedure:

In a round-bottom flask, dissolve thiourea (1 mole equivalent) and ethyl acetoacetate (1 mole

equivalent) in methanol.

Add sodium methoxide (1 mole equivalent) to the mixture.

Gently reflux the reaction mixture on a steam bath for several hours (e.g., 8 hours), allowing

the solvent to evaporate.

Dissolve the resulting residue in hot water.

Add a small amount of activated carbon to decolorize the solution and filter the hot solution

to remove the carbon and any insoluble impurities.

Carefully add glacial acetic acid to the hot filtrate to precipitate the dithiouracil. The solution

may foam, so add the acid slowly.
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Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Experimental Protocol: Purification by Recrystallization
Materials:

Crude dithiouracil

Ethanol

Water

Glacial acetic acid

Procedure:

Suspend the crude dithiouracil in a boiling solution of water containing a small amount of

glacial acetic acid.

Stir the slurry to break up any lumps and then cool the mixture in a refrigerator.

Collect the purified crystals by vacuum filtration.

Wash the crystals with cold water.

Dry the purified 2,4-dithiouracil in an oven at a moderate temperature (e.g., 70°C).

Alternatively, recrystallization can be performed from an ethanol-water mixture. Dissolve the

crude product in a minimum amount of hot ethanol and then add hot water dropwise until the

solution becomes cloudy, indicating the saturation point has been reached. Allow the solution to

cool slowly to form crystals.

Analytical Characterization
The identity and purity of synthesized dithiouracil can be confirmed using various

spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-dithiouracil would show

characteristic signals for the protons on the pyrimidine ring and the N-H protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two C=S

carbons and the two olefinic carbons in the ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

N-H stretching, C=C stretching, and C=S stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak

corresponding to the molecular weight of dithiouracil, along with a characteristic

fragmentation pattern.

Biological Activities and Mechanisms of Action
Dithiouracil and its derivatives exhibit a range of biological activities, primarily as inhibitors of

enzymes involved in thyroid hormone synthesis and as potential anticancer agents.

Inhibition of Thyroid Hormone Synthesis
The primary and most well-understood mechanism of action of thiouracil derivatives is the

inhibition of thyroid peroxidase (TPO) and iodothyronine deiodinases.

Thyroid Peroxidase (TPO) Inhibition: TPO is a key enzyme in the thyroid gland responsible for

the oxidation of iodide ions (I⁻) to iodine (I₂), the iodination of tyrosine residues on

thyroglobulin, and the coupling of iodotyrosine residues to form the thyroid hormones thyroxine

(T₄) and triiodothyronine (T₃).

Mechanism: Thiouracil derivatives, including dithiouracil, act as suicide substrates for TPO.

They are oxidized by the TPO-H₂O₂ system to a reactive intermediate that then irreversibly

inactivates the enzyme. This prevents the synthesis of thyroid hormones, leading to an

antithyroid effect.

Deiodinase Inhibition: Iodothyronine deiodinases are enzymes that convert T₄ to the more

active T₃ in peripheral tissues.

Mechanism: Thiouracil derivatives can also inhibit these enzymes, further reducing the levels

of active thyroid hormone in the body. The proposed mechanism involves the formation of a

selenenyl-iodide intermediate in the enzyme's active site, which then reacts with the

thiouracil derivative.
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Dithiouracil's inhibition of thyroid hormone synthesis.

Anticancer Activity
Recent studies have explored the potential of thiouracil derivatives as anticancer agents. The

proposed mechanisms involve the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

Cell Culture: Culture human cancer cell lines (e.g., breast cancer, colon cancer) in

appropriate media.
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Treatment: Treat the cells with varying concentrations of dithiouracil for a specified period

(e.g., 24, 48 hours).

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS),

and fix in cold 70% ethanol.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding

fluorescent dye (e.g., propidium iodide) and RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting

histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S,

G2/M).

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Cell Culture and Treatment: Follow the same procedure as for cell cycle analysis.

Cell Harvesting: Harvest both adherent and floating cells.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and

propidium iodide (PI).

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative

cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or

necrosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b167329#dithiouracil-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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